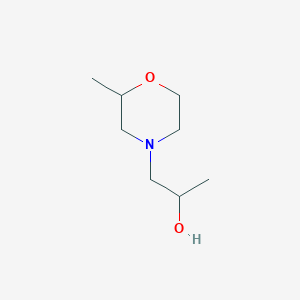

1-(2-Methylmorpholin-4-yl)propan-2-ol

Description

1-(2-Methylmorpholin-4-yl)propan-2-ol is a secondary alcohol featuring a morpholine ring substituted with a methyl group at the 2-position. The compound’s structure combines a propan-2-ol backbone with a 2-methylmorpholine moiety, which confers unique physicochemical and pharmacological properties. It is synthesized via nucleophilic substitution or reductive amination routes, often involving intermediates like 2-methylmorpholine and epoxide precursors .

Properties

IUPAC Name |

1-(2-methylmorpholin-4-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(10)5-9-3-4-11-8(2)6-9/h7-8,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBLMWVHBZYUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methylmorpholin-4-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylmorpholine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-(2-Methylmorpholin-4-yl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylmorpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(2-Methylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

a. 1-(1H-Indol-4-yloxy)-3-{[2-(2-Methoxyphenoxy)ethyl]amino}propan-2-ol (Groszek et al., 2009)

- Structure: Propan-2-ol backbone with indol-4-yloxy and methoxyphenoxyethylamino substituents.

- Activity: Exhibits potent α1-adrenolytic activity (IC₅₀ = 0.8 μM), surpassing reference drugs like prazosin. Enantiomers show stereospecific binding to adrenoceptors .

- Key Difference: The indole and methoxyphenoxy groups enhance α1-adrenergic receptor affinity, whereas the morpholine group in 1-(2-methylmorpholin-4-yl)propan-2-ol may favor interactions with different receptor subtypes or metabolic pathways.

b. (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structure: Similar propan-2-ol core with methoxy-substituted indole and phenoxyethylamino groups.

- Activity: Demonstrates antiarrhythmic and hypotensive effects via β1-adrenoceptor antagonism (IC₅₀ = 1.2 μM) .

- Key Difference : The additional methoxymethyl group on the indole ring increases lipophilicity (logP = 2.8) compared to the morpholine-containing analog (predicted logP = 1.5), influencing bioavailability .

c. 1-(2′-Hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol (Compound 4, Li et al., 2021)

- Structure: Diarylpropanol with phenolic and methylenedioxyphenyl groups.

- Activity: Anti-inflammatory activity (IC₅₀ = 4.00 μM for NO inhibition), attributed to phenolic hydroxyl groups’ antioxidant properties .

Physicochemical and Toxicological Comparison

| Compound | Molecular Weight | logP | Water Solubility | Key Substituents | Bioactivity |

|---|---|---|---|---|---|

| This compound | 220.27 g/mol | 1.5* | Moderate | 2-Methylmorpholine | Under investigation |

| Groszek et al. (2009) derivative | 387.43 g/mol | 3.2 | Low | Indol-4-yloxy, methoxyphenoxy | α1-Adrenolytic (IC₅₀ = 0.8 μM) |

| Compound 4 (Li et al., 2021) | 316.34 g/mol | 2.9 | Low | Diaryl, methylenedioxy | Anti-inflammatory (IC₅₀ = 4.0 μM) |

| 2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol | 183.25 g/mol | 0.8 | High | Pyrazolylmethylamino | Unknown |

*Predicted using QSAR models .

Toxicity Insights :

- Morpholine-containing compounds may undergo N-oxidation, producing metabolites with distinct toxicity profiles compared to phenolic or indole derivatives .

Biological Activity

1-(2-Methylmorpholin-4-yl)propan-2-ol, also referred to as (2S)-1-(morpholin-4-yl)propan-2-ol, is a chiral compound featuring a morpholine ring and a hydroxyl group. This unique structure contributes significantly to its biological activity, making it a compound of interest in pharmacological research. The presence of the morpholine ring enhances solubility and enables interactions with various biological targets, including enzymes and receptors.

- Molecular Formula : C₇H₁₅NO₂

- CAS Number : 65617-17-6

- Structural Features :

- Morpholine ring

- Hydroxyl group

This compound exhibits significant biological activity primarily through its interactions with enzymes and receptors. Notably, it has been identified as an inhibitor of several key enzymes, which can have therapeutic implications in various diseases.

Enzyme Inhibition

The compound has shown inhibitory activity against:

- Acetylcholinesterase : Important for neurotransmission.

- Cyclooxygenase (COX) : Involved in inflammatory processes.

These interactions suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.

Receptor Agonism

Additionally, this compound acts as an agonist for specific receptors, which may lead to:

- Modulation of neurotransmitter release.

- Potential therapeutic effects in metabolic disorders.

Case Studies

-

Neuropharmacological Applications :

- A study demonstrated that the compound significantly reduced symptoms in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission .

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Morpholinyl)-2-propanol | Similar morpholine ring; lacks chirality | Used in similar applications but less selective |

| 1-(Tert-butylamino)-3-{[4-(morpholin-4-yl)]} | Contains morpholine; additional tert-butyl group | Exhibits different biological activities due to substitutions |

| 1-Methylmorpholine | Morpholine structure; lacks propanolic side chain | Primarily used as a solvent or reagent |

The unique stereochemistry and functional groups of this compound enhance its biological activity compared to these similar compounds.

Synthesis Methods

Various methods have been developed for synthesizing this compound while maintaining its chirality. These methods include:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts that favor the formation of one enantiomer over the other.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.